molecular formula C7H11BN2O2 B1430248 1-(Cyclopropylmethyl)pyrazole-4-boronic acid CAS No. 1983202-21-6

1-(Cyclopropylmethyl)pyrazole-4-boronic acid

Cat. No.: B1430248
CAS No.: 1983202-21-6
M. Wt: 165.99 g/mol
InChI Key: ZLPPXAMWTWGISQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)pyrazole-4-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopropylmethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the field of organic synthesis.

Mechanism of Action

    Target of Action

    Pyrazole boronic acids are often used as reagents in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

    Mode of Action

    In the Suzuki-Miyaura reaction, the pyrazole boronic acid acts as a nucleophile, transferring its organic group to a palladium complex through a process called transmetalation .

    Biochemical Pathways

    The Suzuki-Miyaura reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds .

    Result of Action

    The result of the Suzuki-Miyaura reaction involving a pyrazole boronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds.

    Action Environment

    The efficacy and stability of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The boronic acid group can be introduced through various methods, including the use of borane reagents and oxidative dehydroborylation .

Industrial Production Methods

Industrial production of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical reaction conditions involve mild temperatures and the use of solvents such as ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.

Scientific Research Applications

1-(Cyclopropylmethyl)pyrazole-4-boronic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    1-Methyl-4-pyrazole boronic acid pinacol ester: Contains a pinacol ester group instead of a free boronic acid group.

    3-Formylphenylboronic acid: A phenylboronic acid derivative with a formyl group.

Uniqueness

1-(Cyclopropylmethyl)pyrazole-4-boronic acid is unique due to the presence of the cyclopropylmethyl group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other boronic acid derivatives and can lead to different chemical and biological activities.

Properties

IUPAC Name

[1-(cyclopropylmethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6,11-12H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPPXAMWTWGISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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